molecular formula C22H21FN4O2 B2857150 (2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946324-35-2

(2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2857150
CAS No.: 946324-35-2
M. Wt: 392.434
InChI Key: DFAGTXGWIWCFJV-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone: is a complex organic compound featuring a fluorophenyl group, a piperazine ring, and a pyrimidinyl moiety

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound inhibits ENTs in an irreversible and non-competitive manner . It reduces Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km .

Future Directions

The compound shows promise as a novel inhibitor of ENTs, particularly ENT2 . Future research could focus on further modification of the chemical structure to enhance its selectivity for ENT2 . This could potentially lead to the development of more effective treatments for conditions related to nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. One common approach is to react a suitable pyrimidinyl precursor with a phenoxyl group under controlled conditions to form the intermediate pyrimidinyl-phenoxyl compound. Subsequently, the piperazine ring is introduced through a nucleophilic substitution reaction with a fluorophenyl derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Pyrimidinylamine derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • Fluorophenyl derivatives: : Compounds containing fluorophenyl groups, which are known for their biological activity.

  • Piperazine derivatives: : Compounds with piperazine rings, often used in pharmaceuticals.

  • Pyrimidinyl derivatives: : Compounds featuring pyrimidinyl rings, which are common in various chemical and biological applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-17-7-3-2-4-8-17)26-11-13-27(14-12-26)22(28)18-9-5-6-10-19(18)23/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAGTXGWIWCFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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